Domperidone-d6 N-Oxide is a deuterated derivative of the pharmaceutical compound domperidone, which is primarily used as an antiemetic and gastroprokinetic agent. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound's stability and alter its pharmacokinetics, making it useful for various scientific studies, including metabolic and pharmacological research.
Domperidone-d6 N-Oxide is classified as a dopamine D2 receptor antagonist. It is derived from the parent compound domperidone, which is used in the treatment of nausea, vomiting, and conditions related to gastric motility. The compound's structure allows it to cross the blood-brain barrier selectively, providing therapeutic effects without significant central nervous system side effects.
The synthesis of Domperidone-d6 N-Oxide typically involves several steps that begin with the deuteration of the parent compound, domperidone. The deuteration process can be achieved through various methods such as:
The resulting Domperidone-d6 N-Oxide can be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for analytical applications.
Domperidone-d6 N-Oxide can undergo various chemical reactions typical for nitrogen-containing compounds:
These reactions are essential for exploring the compound's behavior in biological systems and its interactions with other molecules.
Domperidone-d6 N-Oxide acts primarily as an antagonist at dopamine D2 receptors located in the gastrointestinal tract and chemoreceptor trigger zone. By blocking these receptors, it inhibits the effects of dopamine, leading to:
This mechanism is crucial for its therapeutic applications in treating conditions like gastroparesis and chemotherapy-induced nausea.
These properties are critical for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.
Domperidone-d6 N-Oxide has several applications in scientific research:
The unique properties of Domperidone-d6 N-Oxide make it a valuable tool for advancing pharmacological research and improving drug development processes.
Domperidone-d6 N-Oxide (chemical name: 5-Chloro-1-(1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one-d6) is a deuterium-enriched isotopologue of the pharmacologically active metabolite Domperidone N-Oxide. Its molecular formula is C22H18D6ClN5O3, with a molecular weight of 443.95 g/mol, reflecting the replacement of six hydrogen atoms with deuterium (²H) at specific positions [3] [7]. The deuterium atoms are typically incorporated at metabolically stable sites (e.g., aliphatic positions) to minimize isotope effects while maintaining the core structure of the parent N-Oxide compound. The N-Oxide functional group (-N⁺O⁻) arises from oxidation of the piperidine nitrogen in domperidone, significantly altering polarity and reactivity [3] [9].
The isotopic labeling introduces a mass shift detectable via mass spectrometry, where the +6 Da increase (compared to non-deuterated Domperidone N-Oxide) enables precise tracking in biological matrices. Deuterium incorporation also subtly influences vibrational frequencies in infrared spectroscopy and chemical shift patterns in NMR, though the compound retains the melting point (>162°C, decomposition) and hygroscopic properties of its non-deuterated counterpart [3] [6].
Table 1: Key Structural and Isotopic Properties
Property | Domperidone-d6 N-Oxide | Domperidone N-Oxide |
---|---|---|
CAS Number | Not specified (Parent: 118435-03-3) | 118435-03-3 |
Molecular Formula | C22H18D6ClN5O3 | C22H24ClN5O3 |
Molecular Weight | 443.95 g/mol | 441.91 g/mol |
Isotopic Enrichment | ≥98% D at six positions | None |
Key Functional Groups | N-Oxide, Deuterated alkyl chains | N-Oxide |
Deuterium incorporation in pharmaceuticals evolved from tracer studies in the 1930s to strategic drug design in the 21st century. Early work focused on stable isotopes (²H, ¹³C) as non-radioactive tracers for metabolic pathways, leveraging their detectability via mass spectrometry without radiation hazards [6]. The 1970s saw deuterated analogs like deuterated chlorpromazine used in pioneering ADME (Absorption, Distribution, Metabolism, Excretion) studies, demonstrating reduced metabolic clearance due to the kinetic isotope effect (KIE) [6].
Deuterated drug development accelerated with FDA approval of Deutetrabenazine (Austedo®) in 2017, validating deuterium’s ability to enhance pharmacokinetic profiles. Domperidone-d6 N-Oxide exemplifies this evolution, where deuterium is strategically placed to retard oxidative metabolism while preserving dopamine receptor antagonism [10]. Advances in catalytic hydrogen isotope exchange (HIE) using iridium, ruthenium, or nanoparticle catalysts enabled efficient late-stage deuteration, bypassing complex multistep syntheses [2].
Table 2: Milestones in Deuterated Pharmaceutical Development
Era | Key Advancements | Representative Compounds |
---|---|---|
1930s–1960s | Stable isotope tracer principles established | Deuterated amino acids, ²H₂O |
1970s–1990s | First deuterated drugs in ADME studies | [²H]Chlorpromazine, [²H]Phenytoin |
2000s–Present | Catalytic HIE methods; FDA-approved deuterated drugs | Deutetrabenazine, Domperidone-d6 derivatives |
Isotopic labeling, particularly with deuterium, enables high-resolution tracking of drug metabolism and distribution without altering pharmacological targets. Domperidone-d6 N-Oxide serves three critical research functions:
Synthetic access to such compounds relies on techniques like:
Table 3: Applications of Isotopic Labeling in Drug Research
Application | Technique | Role of Domperidone-d6 N-Oxide |
---|---|---|
Metabolic Pathway Mapping | HPLC-radiolabel detection | Traces N-Oxide metabolite distribution |
Quantitative Bioanalysis | LC-MS/MS with stable isotopes | Internal standard for matrix normalization |
Reaction Phenotyping | CYP inhibition assays | Probes enzyme-specific N-oxidation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3